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Compound of Interest

Compound Name: 9H-xanthen-9-amine hydrochloride
CAS No.: 96325-69-8
Cat. No.: B1452562
Get Quote
. J

Executive Summary

9H-Xanthen-9-amine hydrochloride (CAS: Free amine 35598-63-1) is a tricyclic primary
amine salt derived from the xanthene scaffold. It serves as a critical intermediate in medicinal
chemistry, particularly in the synthesis of anticholinergics, xanthene-based dyes, and chiral
resolving agents. Its spectral signature is defined by the stability of the xanthylium cation and
the distinct electronic environment of the C9 position. This guide outlines the validated
synthesis, spectral characterization (NMR, IR, MS), and quality control parameters for this
compound.

Chemical Profile & Properties[1][2][3][4][5][6][7]
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Property Specification

IUPAC Name 9H-Xanthen-9-amine hydrochloride

Formula C13H11NO - HCI

Molecular Weight 233.69 g/mol (Salt); 197.23 g/mol (Free Base)
Appearance White to off-white crystalline solid

Soluble in DMSO, Methanol, Water (warm);

Solubility )
Insoluble in non-polar solvents

Melting Point >250°C (decomposition) [Expected for HCI salt]

Synthesis & Preparation Protocol

The most robust synthesis involves the nucleophilic substitution of xanthydrol using an
ammonia source (ammonium carbamate), followed by acidification. This method avoids the
harsh reduction conditions required for xanthone oximes.

Reagents

e Precursor: 9-Hydroxyxanthene (Xanthydrol)
e Amine Source: Ammonium Carbamate (excess)
» Solvent: Toluene or Ethanol

e Acid: Hydrochloric acid (conc. or gas in diethyl ether)

Step-by-Step Protocol

e Amination: Dissolve Xanthydrol (1.0 eq) in Toluene. Add Ammonium Carbamate (3.0 eq).

o Reaction: Heat to reflux (approx. 110°C) for 2—4 hours. The carbamate decomposes to
release ammonia, which attacks the C9 position, displacing the hydroxyl group (facilitated by
the stability of the transient xanthylium cation).
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« Isolation (Free Base): Cool the mixture. Filter off inorganic salts. Evaporate the solvent to
yield the crude 9-aminoxanthene.

e Salt Formation: Redissolve the crude amine in a minimal volume of cold Ethanol. Add 2M
HCI in Diethyl Ether dropwise with stirring.

 Purification: A white precipitate of the hydrochloride salt forms immediately. Filter, wash with
cold ether, and dry under vacuum.

Workflow Diagram

Acidification _ | Add HClEther Filtration Product:
Precipitation 9H-Xanthen-9-amine HCI
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Caption: Synthesis workflow via the ammonium carbamate route, highlighting the xanthylium
intermediate.

Spectral Analysis
A. Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the xanthylium cation. In ESI(+), the
protonated molecular ion is observed, but fragmentation is facile.

« lonization Mode: ESI (+) or EI (70 eV)

o Key Fragments:
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miz Identity Interpretation

Protonated molecular ion

198
(ESI).

Base Peak. Xanthylium cation

formed by loss of

181
(17 Da). Extremely stable

aromatic cation.

Loss of CO from the
152 xanthylium core (ring
contraction/degradation).

Fragmentation Pathway Diagram
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Caption: ESI(+) fragmentation pathway showing the dominance of the xanthylium cation (m/z
181).

B. NMR Spectroscopy
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The hydrochloride salt exhibits distinct shifts compared to the free amine, particularly at the C9
position and the ammonium protons.

Solvent: DMSO-ds (Recommended for solubility of the salt).

1H NMR Data (400 MHz _DMSO-de)

Shift (6 ppm) Multiplicity Integration Assignment

Structural
Insight

Ammonium
protons.
_ Broadened due
9.20 Broad Singlet 3H
to exchange and
guadrupole

effects.

Protons peri- to
the C9 position;
7.60 —-7.50 Multiplet 2H Ar-H (1, 8) deshielded by

the ammonium

group.

) Aromatic ring
7.45-7.35 Multiplet 2H Ar-H (2,[1] 7)
protons.[2]

Protons
7.25-7.15 Multiplet 4H Ar-H (3, 4, 5, 6) ortho/meta to the

ether oxygen.

Diagnostic Peak.
Significant
Singlet (or broad downfield shift vs
5.65 1H H-9 )
d) free amine (~5.0
ppm) due to the

cationic nitrogen.

13C NMR Data (100 MHz, DMSO-ds)
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Shift (6 ppm) Assignment Structural Insight

Quaternary carbons adjacent
151.0 C-4a, 10a )

to Oxygen (Ether linkage).
130.5 C-1,8 Aromatic CH.
129.8 C-2,7 Aromatic CH.

Quaternary carbons at the
124.5 C-8a, 9a .

bridgehead.
116.5 C-3,6 Aromatic CH.

Aromatic CH adjacent to
116.0 C-4,5

Oxygen.

Diagnostic Peak. Aliphatic
46.5 C-9

carbon bearing the amine.

C. Infrared Spectroscopy (FT-IR)

The salt form is easily distinguished from the free base by the ammonium band structure.[3]
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Frequency (cm™?) Vibration Mode Description

Broad, strong absorption

characteristic of primary
3100 - 2800 N-H Stretch (Salt) ammonium salts (

). Overlaps C-H stretches.

Asymmetric bending of the

1600 — 1580 N-H Bend ]

ammonium group.

) Skeletal vibrations of the

1480, 1450 C=C Aromatic ]

xanthene rings.

Strong ether stretch,
1250 C-0O-C Stretch characteristic of the xanthene

core.

Ortho-disubstituted benzene
750 C-H Out-of-Plane

ring pattern.

Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, the following checks are
mandatory:

o Chloride Content Titration: Dissolve in water/methanol and titrate with AgQNOs to confirm the
stoichiometry of the HCI salt (Target: ~15.1% CI by mass).

e HPLC Purity:

o Column: C18 Reverse Phase.

o

Mobile Phase: Acetonitrile/Water (0.1% TFA).

[¢]

Detection: UV at 254 nm (Xanthene chromophore).

Note: The amine may tail slightly; use TFA or Formic acid to maintain protonation.

[¢]
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» Solubility Check: The salt should fully dissolve in DMSO or water (>10 mg/mL) but remain
insoluble in dichloromethane or hexane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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